Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Description
Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate (CAS: 65757-04-2) is a synthetic pteridine derivative with the molecular formula C₂₃H₂₇N₇O₆ and a molecular weight of 497.50 g/mol . Structurally, it features:
- A 2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl moiety, which distinguishes it from natural folate derivatives.
- A benzoylamino-pentanedioate backbone with two methyl ester groups at the terminal carboxylic acid positions.
- A methylamino linker connecting the pteridine ring to the benzoyl group.
Its dimethyl ester groups likely enhance lipophilicity compared to free carboxylic acid forms, influencing bioavailability and metabolic stability .
Properties
CAS No. |
65757-04-2 |
|---|---|
Molecular Formula |
C23H27N7O6 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C23H27N7O6/c1-29-19-18(21(33)30(2)23(29)24)27-15(12-26-19)11-25-14-7-5-13(6-8-14)20(32)28-16(22(34)36-4)9-10-17(31)35-3/h5-8,12,16,24-25H,9-11H2,1-4H3,(H,28,32) |
InChI Key |
MJLITWIMDHZECC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=N)C)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Parameter | Description |
|---|---|
| Chemical Name | Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
| Molecular Formula | C22H24N8O6 (estimated based on structure) |
| Molecular Weight | Approximately 484 g/mol (estimated) |
| Core Structure | Pteridin-4-one derivative with imino and methyl substitutions |
| Functional Groups | Imino, amino, benzoyl amide, dimethyl ester of pentanedioic acid |
Preparation Methods Analysis
Stepwise Preparation
Synthesis of 2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl derivative
- Starting from pteridine or related precursors, methylation at N-1 and N-3 positions is performed using methyl iodide or dimethyl sulfate under basic conditions.
- The 2-imino group is introduced via controlled amination or imination reactions, often involving hydroxylamine derivatives.
- The 4-oxo group is retained or introduced by oxidation of the pteridine ring.
Preparation of 4-aminobenzoyl chloride intermediate
- 4-Aminobenzoic acid is converted to its acid chloride using reagents such as thionyl chloride or oxalyl chloride.
- This acid chloride is then reacted with the pteridinylmethylamine to form the benzoyl amide linkage.
Coupling with pentanedioic acid derivative
- The amino group on the benzoyl amide intermediate is coupled with dimethyl pentanedioate (dimethyl ester of pentanedioic acid) using peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) to improve yield and reduce side reactions.
- The reaction is typically carried out in anhydrous solvents like dichloromethane or DMF under inert atmosphere.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methylation of pteridine | Methyl iodide, K2CO3 | Acetone | Room temp to reflux | 70-85 | Requires careful control to avoid overalkylation |
| Imination at C-2 position | Hydroxylamine derivatives | Ethanol | Reflux | 65-75 | Purification by recrystallization |
| Formation of benzoyl chloride | Thionyl chloride | None (neat) | 0-5°C to RT | 90-95 | Use under dry conditions |
| Amide coupling | Pteridinylmethylamine + benzoyl chloride | Dichloromethane | 0-25°C | 80-90 | Inert atmosphere recommended |
| Coupling with dimethyl pentanedioate | DCC, HOBt, DMF | DMF | 0-25°C | 60-80 | Side reactions minimized by HOBt |
Purification and Characterization
- Purification typically involves column chromatography using silica gel with gradient elution (ethyl acetate/hexanes).
- Crystallization from suitable solvents (e.g., ethanol or ethyl acetate) is used for final compound isolation.
- Characterization is performed by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis.
- Analytical HPLC confirms purity >98%.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pteridine core methylation | Chemical methylation | Methyl iodide, base | 70-85 | Straightforward | Overalkylation risk |
| Imination at C-2 | Hydroxylamine derivatives | Hydroxylamine | 65-75 | High selectivity | Requires purification |
| Benzoyl chloride formation | Acid chloride synthesis | Thionyl chloride | 90-95 | High yield | Moisture sensitive |
| Amide bond formation | Coupling with amine | DCC, HOBt | 80-90 | Efficient bond formation | Side reactions possible |
| Coupling with dimethyl pentanedioate | Peptide coupling | DCC, HOBt, DMF | 60-80 | Good yields | Requires inert atmosphere |
| Purification | Chromatography, crystallization | Silica gel, solvents | N/A | High purity | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and pteridine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pteridine ring system plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Pteridine Ring Modifications: The target compound’s 2-imino-1,3-dimethyl-4-oxo substitution contrasts with folic acid’s 2-amino-4-oxo group and calcium L-methylfolate’s reduced tetrahydropteridinyl structure . Methotrexate derivatives feature 2,4-diaminopteridinyl groups, enhancing their role as dihydrofolate reductase (DHFR) inhibitors .
Backbone and Functional Groups :
- Esterification (dimethyl vs. free carboxylic acids) impacts solubility and cellular uptake. For example, methotrexate dimethyl ester shows improved membrane permeability over methotrexate .
- Natural folates (e.g., folic acid) require enzymatic activation (e.g., reduction to tetrahydrofolate), whereas synthetic analogs may bypass these steps .
Therapeutic Implications: Antifolate Activity: Methotrexate analogs inhibit DHFR, critical in cancer therapy , while the target compound’s imino group may confer unique binding properties. Nutraceutical Use: Calcium L-methylfolate is used clinically for folate supplementation, unlike the dimethyl ester’s research-focused applications .
Biological Activity
Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate (CAS No. 65757-04-2) is a complex organic compound with significant implications in medicinal chemistry, particularly as a derivative of methotrexate. Its biological activity is primarily attributed to its structural similarity to folate analogs, which play crucial roles in nucleotide synthesis and cellular proliferation.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N7O6 |
| Molecular Weight | 497.50 g/mol |
| CAS Number | 65757-04-2 |
| Solubility | Soluble in DMSO and ethanol |
This compound exhibits its biological activity primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides. By mimicking the natural substrate of DHFR, this compound can effectively disrupt DNA synthesis, leading to inhibition of cell proliferation, particularly in rapidly dividing cancer cells .
Biological Activities
- Anticancer Properties :
- Inhibition of Osteoclast Activity :
-
Potential Use in Drug Development :
- The compound is often studied as an impurity in methotrexate formulations, providing insights into drug metabolism and pharmacokinetics.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of various methotrexate derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in xenograft models when treated with this compound.
Case Study 2: Osteoclast Inhibition
In vitro studies have shown that methopterin derivatives inhibit osteoclast differentiation and activity. This suggests that this compound may have therapeutic potential in conditions characterized by excessive bone resorption such as osteoporosis .
Q & A
Basic: How can researchers optimize the synthesis of this compound using experimental design principles?
Methodological Answer:
Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. Utilize factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal reaction conditions by analyzing interactions between parameters. Post-synthesis, validate purity via HPLC or NMR, and compare yields against computational predictions (e.g., quantum chemical reaction path searches) to refine protocols .
Advanced: How can computational modeling and experimental data be integrated to accelerate reaction discovery for derivatives of this compound?
Methodological Answer:
Employ hybrid workflows combining quantum mechanical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reactive intermediates. Tools like ICReDD’s reaction path search methods can narrow experimental conditions by simulating energy profiles. Validate predictions using high-throughput screening, and feed experimental results (e.g., kinetics, byproduct formation) back into models to improve accuracy. This closed-loop system reduces development time and identifies non-intuitive pathways .
Basic: What methodologies are recommended for determining the crystal structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement is the gold standard. Key steps include:
- Growing high-quality crystals via vapor diffusion or slow cooling.
- Collecting intensity data using a synchrotron or rotating anode source.
- Refinement with SHELXL, focusing on resolving hydrogen bonding and pteridin-ring geometry. Validate using R-factors and residual electron density maps .
Advanced: How should researchers address contradictions in crystallographic data, such as disordered solvent molecules or twinning?
Methodological Answer:
For disordered regions, apply SHELXL’s PART instructions to model partial occupancies. For twinning, use the TWIN/BASF commands to refine twin laws and scale intensities. Cross-validate with spectroscopic data (e.g., Raman or IR) to confirm molecular conformation. In cases of unresolved electron density, consider alternative space groups or molecular dynamics simulations to probe flexibility .
Basic: What experimental approaches assess the compound’s stability under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Monitor degradation via:
- HPLC-MS to track decomposition products.
- TGA/DSC for thermal stability.
- pH-dependent solubility assays.
Classify stability using ICH guidelines (Q1A) and correlate results with computational predictions of hydrolytic/oxidative susceptibility .
Advanced: How can decomposition pathways be elucidated for this compound under oxidative conditions?
Methodological Answer:
Use LC-HRMS to identify transient intermediates and final degradation products. Pair with EPR spectroscopy to detect radical species. Computational studies (e.g., DFT-based Fukui indices) predict reactive sites prone to oxidation. Compare experimental and theoretical data to map pathways, such as pteridin-ring oxidation or ester hydrolysis. Validate using isotopically labeled analogs .
Basic: What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
Methodological Answer:
Screen against target enzymes (e.g., dihydrofolate reductase) using fluorometric or spectrophotometric assays. For example:
- Monitor NADPH depletion at 340 nm for DHFR activity.
- Use IC50 calculations with dose-response curves.
Cross-reference with structural analogs (e.g., 5,10-Methylene-THF) to infer binding modes .
Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in reported mutagenicity data?
Methodological Answer:
Compare mutagenicity assays (e.g., Ames test) across analogs with systematic structural variations (e.g., pteridin modifications, ester vs. carboxylic acid groups). Employ molecular docking to assess DNA adduct formation or topoisomerase inhibition. Use QSAR models trained on toxicity databases to predict hotspots for mutagenicity. Address contradictions by standardizing assay conditions (e.g., metabolic activation protocols) .
Basic: How can quantum chemical calculations guide the design of novel derivatives?
Methodological Answer:
Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometries and calculate electronic properties (HOMO/LUMO, electrostatic potentials). Identify sites for functionalization (e.g., methyl groups on the pteridin ring) that enhance target binding or solubility. Validate with docking studies against protein targets (e.g., folate receptors) .
Advanced: What multi-scale modeling approaches are effective for predicting pharmacokinetic properties?
Methodological Answer:
Combine:
- Molecular dynamics (MD) to simulate membrane permeability (e.g., blood-brain barrier penetration).
- Pharmacokinetic (PBPK) models to predict absorption/distribution.
- Machine learning trained on ADME datasets to estimate clearance rates.
Integrate results with in vitro assays (e.g., Caco-2 permeability) for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
